2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid is a chemical compound classified as a pyrazole derivative, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The molecular formula for this compound is with a molecular weight of 266.04 g/mol. It features an iodine atom at the 4-position, a methyl group at the 1-position of the pyrazole ring, and an acetic acid moiety at the 3-position. Pyrazole derivatives are notable for their diverse biological activities and are frequently utilized in medicinal chemistry and agricultural applications .
The synthesis of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid typically involves several key steps:
The molecular structure of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid is defined by its unique arrangement of atoms:
CN1C=C(C(=N1)CC(=O)O)I
, which provides a textual representation of the molecular structure.2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid can participate in various chemical reactions:
The mechanism of action for 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid is primarily based on its interaction with biological targets:
Further studies are needed to elucidate specific molecular interactions and confirm biological targets through techniques such as molecular docking and enzyme kinetics assays.
The physical and chemical properties of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid include:
Properties such as melting point, boiling point, and solubility should be experimentally determined for precise applications in research and industry .
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid has several important applications across various fields:
The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines. This classical method often yielded regioisomeric mixtures (e.g., isomers 2 and 3 from β-diketones), limiting structural precision [3] [6] [9]. Early iodinated pyrazoles, such as 4-iodo-1-methyl-1H-pyrazole (CAS# 39806-90-1), emerged as intermediates for metal-catalyzed cross-coupling reactions but lacked functional handles for further derivatization [7].
Modern advancements resolved regioselectivity challenges:
These innovations paved the way for C4-iodinated acetic acid derivatives, combining regiochemical control with versatile carboxylate functionalization.
Table 1: Key Iodinated Pyrazole Intermediates
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
4-Iodo-1-methyl-1H-pyrazole | 39806-90-1 | C₄H₅IN₂ | Cross-coupling precursor |
4-Iodo-1-methyl-1H-pyrazol-3-amine | 150187-16-9 | C₄H₆IN₃ | Nucleophilic substitution substrate |
1-(4-Iodo-1-methyl-1H-pyrazol-3-yl)ethanone | 1354704-20-3 | C₆H₇IN₂O | Electrophilic center for conjugation |
The C4-iodo group confers unique advantages in drug design:
Electronic and Steric Tunability
Iodine’s large atomic radius (198 pm) and polarizability influence electron distribution, enhancing π-stacking interactions with biological targets. The 4-iodo substituent directs electrophilic substitutions to C5/C3 positions, enabling sequential derivatization [6] [9]. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) transforms this motif into biaryl or alkynyl modules for kinase inhibitors or GPCR ligands [7].
Pharmacological Relevance
Iodinated pyrazoles appear in diverse bioactive agents:
Table 2: Synthetic Methods for 4-Iodo-1-methyl-1H-pyrazole Scaffolds
Method | Reagents/Conditions | Regioselectivity | Yield | Ref |
---|---|---|---|---|
Classical Cyclocondensation | Hydrazine + 1,3-dicarbonyl | Low (isomeric mixtures) | 40-60% | [9] |
Nano-ZnO Catalysis | Phenylhydrazine + ethyl acetoacetate | High | 95% | [3] |
Acid-Mediated Optimization | HCl/DMF, 25°C | >99.8% | 74–89% | [6] |
Hypervalent Iodine Cyclization | Togni reagent, metal-free | Moderate | 70% | [9] |
Functionalization at C3 with an acetic acid moiety transforms iodinated pyrazoles into bioisosteres of carboxylic acids, phosphonates, or tetrazoles. 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (CAS# 1354705-12-6) exemplifies this strategy [1] [8]:
Bioisosteric Advantages
Synthetic Versatility
The carboxylate enables diverse conjugations:
Compared to ketone analogs (e.g., 1-(4-iodo-1-methyl-1H-pyrazol-3-yl)ethanone, CAS# 1354704-20-3), the acetic acid chain offers superior hydrogen-bonding capacity and reduced metabolic liabilities [2].
Concluding Remarks
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid epitomizes the strategic convergence of halogenation and bioisosterism in modern medicinal chemistry. Its synthetic accessibility, regiochemical definity, and multifunctional reactivity position it as a cornerstone for developing targeted therapeutics. Future research should explore its applications in PROTACs, bifunctional inhibitors, and metalloenzyme modulators.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7